molecular formula C14H25N3O2 B7544454 4-(4-Methylpiperazine-1-carbonyl)-1-(2-methylpropyl)pyrrolidin-2-one

4-(4-Methylpiperazine-1-carbonyl)-1-(2-methylpropyl)pyrrolidin-2-one

Cat. No. B7544454
M. Wt: 267.37 g/mol
InChI Key: BYAVJNCPBKBIFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-Methylpiperazine-1-carbonyl)-1-(2-methylpropyl)pyrrolidin-2-one, also known as 4-Methylpiperazine-1-carbonyl-2-(2-methylpropyl)-1-pyrrolidinecarboxamide, is a synthetic compound that has been widely studied for its potential therapeutic applications. This compound belongs to the class of pyrrolidinones and has been found to exhibit various biochemical and physiological effects.

Mechanism of Action

The exact mechanism of action of 4-(4-(4-Methylpiperazine-1-carbonyl)-1-(2-methylpropyl)pyrrolidin-2-onerazine-1-carbonyl)-1-(2-methylpropyl)pyrrolidin-2-one is not fully understood. However, it has been proposed that the compound exerts its pharmacological effects by modulating various signaling pathways in the body. For instance, it has been found to inhibit the activity of the NF-κB pathway, which is involved in inflammation and cancer progression. It has also been shown to activate the Nrf2 pathway, which is responsible for the cellular defense against oxidative stress.
Biochemical and Physiological Effects:
4-(4-(4-Methylpiperazine-1-carbonyl)-1-(2-methylpropyl)pyrrolidin-2-onerazine-1-carbonyl)-1-(2-methylpropyl)pyrrolidin-2-one has been found to exhibit various biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. It has also been found to induce apoptosis in cancer cells by activating the caspase pathway. Additionally, the compound has been shown to protect neurons from oxidative stress-induced damage.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 4-(4-(4-Methylpiperazine-1-carbonyl)-1-(2-methylpropyl)pyrrolidin-2-onerazine-1-carbonyl)-1-(2-methylpropyl)pyrrolidin-2-one in lab experiments is its well-established synthesis method, which produces high yields of pure product. The compound is also stable under normal laboratory conditions and can be easily stored for future use. However, one of the limitations of using this compound is its relatively high cost, which may limit its use in large-scale experiments.

Future Directions

There are several future directions that can be explored in the study of 4-(4-(4-Methylpiperazine-1-carbonyl)-1-(2-methylpropyl)pyrrolidin-2-onerazine-1-carbonyl)-1-(2-methylpropyl)pyrrolidin-2-one. One potential direction is to investigate its potential as a drug delivery system for the treatment of neurological disorders. Another direction is to explore its anti-tumor effects in combination with other chemotherapeutic agents. Additionally, the compound can be further optimized to improve its pharmacokinetic properties and reduce its toxicity. Overall, the potential therapeutic applications of 4-(4-(4-Methylpiperazine-1-carbonyl)-1-(2-methylpropyl)pyrrolidin-2-onerazine-1-carbonyl)-1-(2-methylpropyl)pyrrolidin-2-one make it a promising compound for future research.

Synthesis Methods

The synthesis of 4-(4-(4-Methylpiperazine-1-carbonyl)-1-(2-methylpropyl)pyrrolidin-2-onerazine-1-carbonyl)-1-(2-methylpropyl)pyrrolidin-2-one involves the reaction of 4-methylpiperazine-1-carboxylic acid with 2-methylpropanoyl chloride in the presence of a base such as triethylamine. The resulting product is then subjected to a cyclization reaction with the help of a dehydrating agent such as thionyl chloride to yield the final product. This synthesis method has been optimized to produce high yields of pure product and has been widely used in research laboratories.

Scientific Research Applications

4-(4-(4-Methylpiperazine-1-carbonyl)-1-(2-methylpropyl)pyrrolidin-2-onerazine-1-carbonyl)-1-(2-methylpropyl)pyrrolidin-2-one has been extensively studied for its therapeutic potential in various diseases such as cancer, inflammation, and neurological disorders. The compound has been found to exhibit anti-inflammatory, anti-tumor, and neuroprotective effects in preclinical studies. It has also been investigated for its potential as a drug delivery system, owing to its ability to cross the blood-brain barrier.

properties

IUPAC Name

4-(4-methylpiperazine-1-carbonyl)-1-(2-methylpropyl)pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25N3O2/c1-11(2)9-17-10-12(8-13(17)18)14(19)16-6-4-15(3)5-7-16/h11-12H,4-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYAVJNCPBKBIFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1CC(CC1=O)C(=O)N2CCN(CC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Methylpiperazine-1-carbonyl)-1-(2-methylpropyl)pyrrolidin-2-one

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